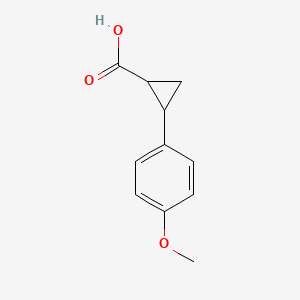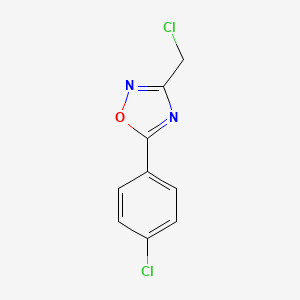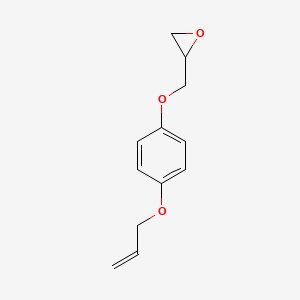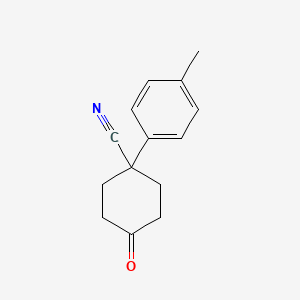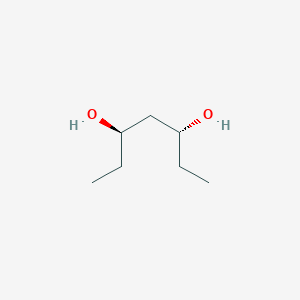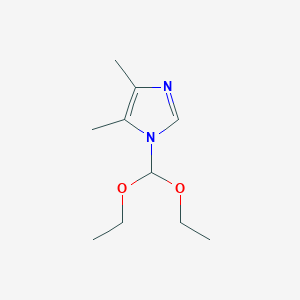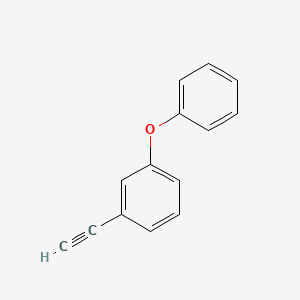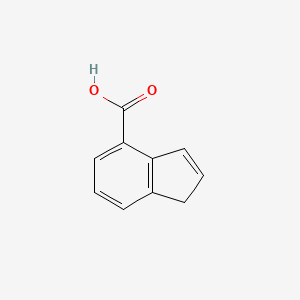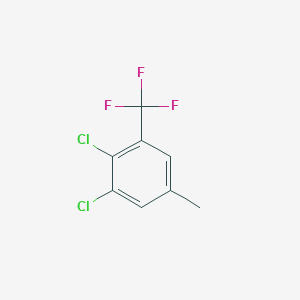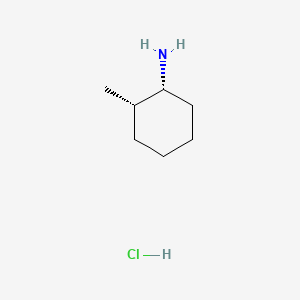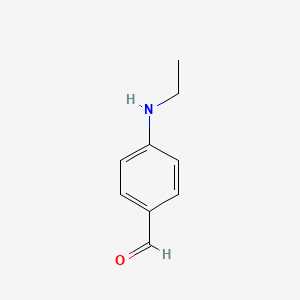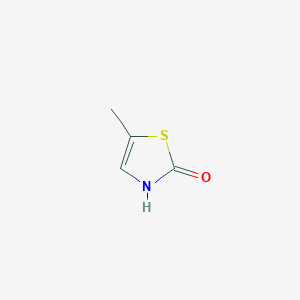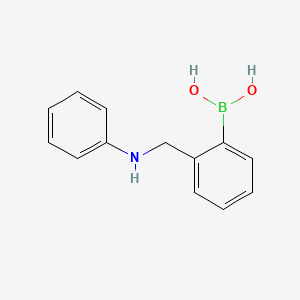
2-(N-フェニルアミノメチル)フェニルボロン酸
説明
2-(N-Phenylaminomethyl)phenylboronic acid (CAS# 327096-48-0) is a useful research chemical . It has a molecular formula of C13H14BNO2 and a molecular weight of 227.07 g/mol.
Molecular Structure Analysis
The molecular structure of 2-(N-Phenylaminomethyl)phenylboronic acid consists of a phenyl ring attached to a boronic acid group and an aminomethyl group . The boronic acid group is capable of forming reversible covalent bonds with diols, which is a key characteristic of boronic acids .Chemical Reactions Analysis
Boronic acids, including 2-(N-Phenylaminomethyl)phenylboronic acid, are known for their unique reactivity with diol-containing molecules . This property allows them to form cyclic boronic esters, which are valuable building blocks in organic synthesis .科学的研究の応用
糖尿病治療とグルコースセンシング
フェニルボロン酸官能基化材料は、グルコース感受性ポリマーの作製に使用されてきました。これらのポリマーは、自己調節型インスリン放出を可能にするため、糖尿病治療における重要な進歩です。 さらに、グルコースレベルをモニタリングするための診断剤としても役立ちます .
創傷治癒
これらの化合物は、創傷治癒用途において有望であることが示されています。 それらの独特な特性は、より速く、より効果的な治癒プロセスを促進する治療法の開発に役立つ可能性があります .
腫瘍ターゲティング
フェニルボロン酸誘導体は、腫瘍ターゲティングにおける潜在的な可能性について研究されています。 これは、より正確で効果的ながん治療につながる可能性があります .
4. 活性酸素種 (ROS) 応答性薬物送達ヒアルロン酸のフェニルボロン酸誘導体による構造修飾により、ROS 応答性薬物送達システムが開発されました。 これらのシステムは、クルクミンなどの薬物をカプセル化して、標的療法のためのナノ粒子を形成することができます .
結合親和性と容量
フェニルボロン酸官能基化材料は、アデノシンやカテコールなどの生体分子に対して高い結合親和性と容量を示しており、さまざまな診断用途に役立つ可能性があります .
非侵襲的細胞学
フェニルボロン酸ベースの試薬を使用することで、細胞表面のシアル酸の決定を強化することができます。 このアプリケーションは、非侵襲的細胞学において特に有用であり、細胞表面成分の分析を支援します .
作用機序
Target of Action
Boronic acids, including this compound, are often used in proteomics research , suggesting that they may interact with proteins or enzymes in the body.
Mode of Action
Boronic acids are known to be involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, boronic acids participate in transmetalation, a process where they transfer their organic groups to a metal catalyst, such as palladium .
Biochemical Pathways
Given its potential role in sm cross-coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.
Result of Action
Given its potential role in sm cross-coupling reactions , it may facilitate the formation of new carbon-carbon bonds, which could have various effects depending on the specific context.
将来の方向性
Boronic acids, including 2-(N-Phenylaminomethyl)phenylboronic acid, are increasingly being used in diverse areas of research. Their unique reactivity with diols has led to their use in various sensing applications, as well as in the development of therapeutics . Furthermore, boronic acids have been used in the synthesis of functionalized magnetic nanoparticles for sensitive soil enzyme assays , indicating potential future directions in environmental science and biotechnology.
生化学分析
Biochemical Properties
2-(N-Phenylaminomethyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful for the detection and quantification of sugars and other biomolecules containing cis-diol groups . The compound interacts with enzymes such as glycosidases and proteases, where it can act as an inhibitor by binding to the active site and preventing substrate access . Additionally, 2-(N-Phenylaminomethyl)phenylboronic acid can form complexes with proteins, affecting their structure and function .
Cellular Effects
In cellular systems, 2-(N-Phenylaminomethyl)phenylboronic acid influences various cellular processes. It has been shown to affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism . The compound can modulate the activity of kinases and phosphatases, enzymes that play crucial roles in signal transduction . Furthermore, 2-(N-Phenylaminomethyl)phenylboronic acid can induce changes in cell morphology and proliferation, highlighting its potential impact on cell function .
Molecular Mechanism
The molecular mechanism of action of 2-(N-Phenylaminomethyl)phenylboronic acid involves its ability to bind to biomolecules through its boronic acid moiety. This binding can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . The compound can also interact with nucleic acids, affecting gene expression by modulating transcription factors and other regulatory proteins . These interactions at the molecular level contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(N-Phenylaminomethyl)phenylboronic acid can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that 2-(N-Phenylaminomethyl)phenylboronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(N-Phenylaminomethyl)phenylboronic acid in animal models vary with different dosages. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage is required to achieve a measurable biochemical response .
Metabolic Pathways
2-(N-Phenylaminomethyl)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the levels of metabolites by inhibiting or activating specific enzymes involved in metabolic processes . These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
Within cells and tissues, 2-(N-Phenylaminomethyl)phenylboronic acid is transported and distributed through interactions with transporters and binding proteins . The compound can localize to specific cellular compartments, where it exerts its biochemical effects . Its distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular targets .
Subcellular Localization
The subcellular localization of 2-(N-Phenylaminomethyl)phenylboronic acid is determined by its targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it can modulate the activity of localized biomolecules . This localization is crucial for its function, as it allows the compound to interact with its intended targets within the cell .
特性
IUPAC Name |
[2-(anilinomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO2/c16-14(17)13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15-17H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYAVJBKHOWFPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CNC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477902 | |
| Record name | 2-(N-PHENYLAMINOMETHYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327096-48-0 | |
| Record name | 2-(N-PHENYLAMINOMETHYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


